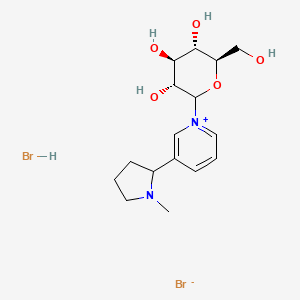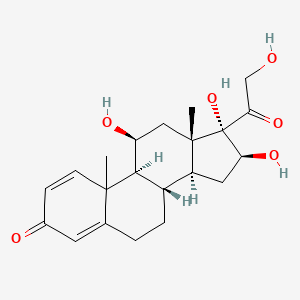
11beta,16beta,17alphalpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,16beta,17alphalpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione involves several steps. One method includes the hydrolysis of 16beta-methyl-9,11beta-epoxy-1,4-diene-pregna-17alpha,21-dihydroxy-3,20-dione-21-acetate in methanol with sodium hydroxide at 0°C . Another method involves the use of sodium sulfite and sodium hydroxide in water, followed by the addition of methanol and glacial acetic acid to adjust the pH .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves similar steps as those used in laboratory settings, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
11beta,16beta,17alphalpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, methanol, and glacial acetic acid . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include various hydroxylated and epoxidized derivatives of the original compound .
Scientific Research Applications
11beta,16beta,17alphalpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 11beta,16beta,17alphalpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of anti-inflammatory proteins and inhibits the expression of pro-inflammatory proteins . This results in a reduction of inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
16alpha-Hydroxyprednisolone: Another hydroxylated steroid with similar anti-inflammatory properties.
9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione: A metabolite of Mometasone Furoate, used as an anti-inflammatory agent.
1,4-Pregnadien-9alpha-fluoro-16beta-methyl-11beta,17,21-triol-3,20-dione 17,21-dipropionate: A fluorinated steroid with potent anti-inflammatory effects.
Uniqueness
11beta,16beta,17alphalpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacological profile and anti-inflammatory properties .
Properties
Molecular Formula |
C21H28O6 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(8S,9S,11S,13S,14S,16S,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-16,18,22,24-25,27H,3-4,8-10H2,1-2H3/t13-,14-,15-,16-,18+,19?,20-,21-/m0/s1 |
InChI Key |
SEKYBDYVXDAYPY-URTHSTFLSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O |
Canonical SMILES |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


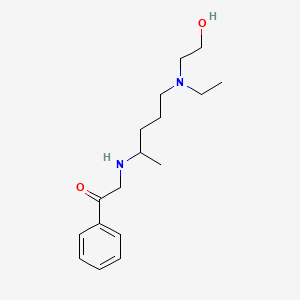
![2-Hydroxyamino-3,4-dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B13850478.png)
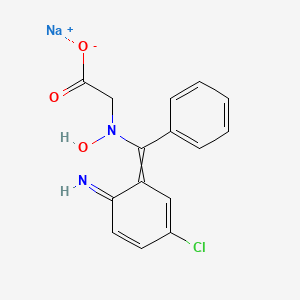

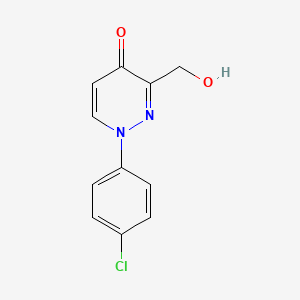
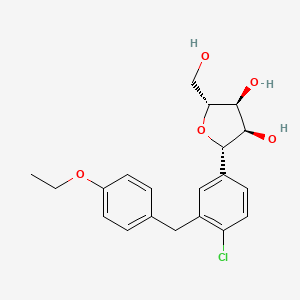
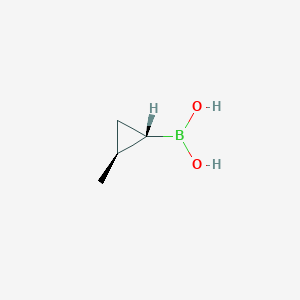
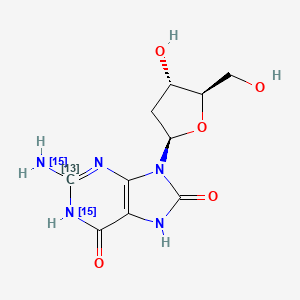
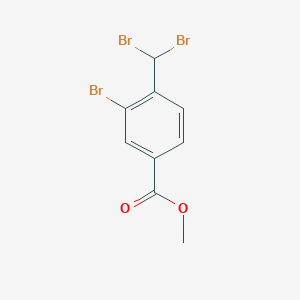
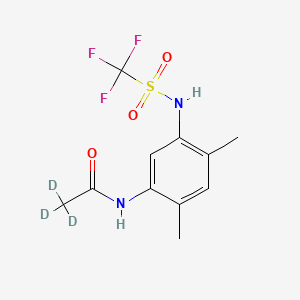
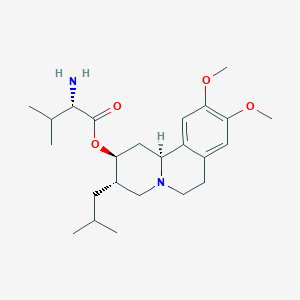
![3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid](/img/structure/B13850531.png)
